Lipophilicity (LogP) Comparison: Meta- vs. Para-Fluorobenzyl Isomers
The lipophilicity of N-(3-fluorobenzyl)-3-methylaniline, as quantified by its calculated LogP, differs from its para-fluoro isomer. This is a key determinant of membrane permeability and protein binding. The target compound has a calculated LogP of 3.82 [1]. In contrast, the positional isomer N-(4-fluorobenzyl)-3-methylaniline has a higher calculated XLogP3 value of 3.9 [2].
| Evidence Dimension | Lipophilicity (Calculated LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP: 3.82 |
| Comparator Or Baseline | N-(4-Fluorobenzyl)-3-methylaniline: XLogP3 3.9 |
| Quantified Difference | 0.08 LogP units lower |
| Conditions | Computational prediction from chemical structure |
Why This Matters
This quantifiable difference in LogP means that the target compound is slightly less lipophilic, which can translate to distinct pharmacokinetic profiles, making direct substitution in a biological assay without re-optimization potentially invalid.
- [1] ChemSrc. (2017). N-(3-Fluorobenzyl)-3-methylaniline (CAS 1021025-39-7). Retrieved from https://m.chemsrc.com/cas/1021025-39-7_967824.html View Source
- [2] Kuujia. (n.d.). N-(4-Fluorobenzyl)-3-methylaniline (CAS 1019518-18-3). Retrieved from https://www.kuujia.com/cas-1019518-18-3.html View Source
